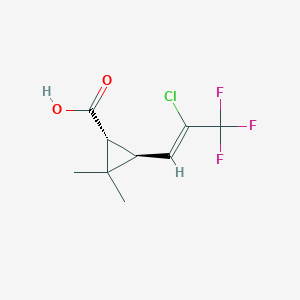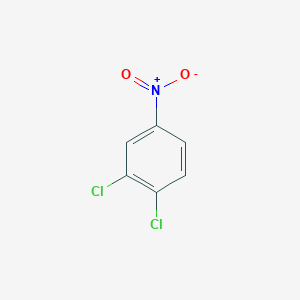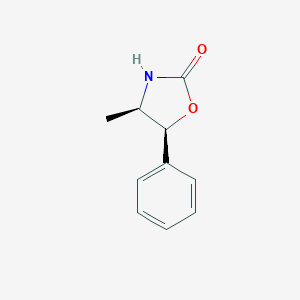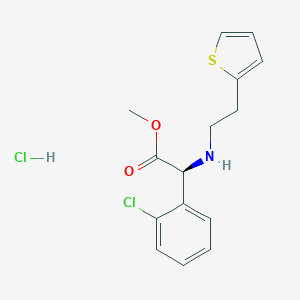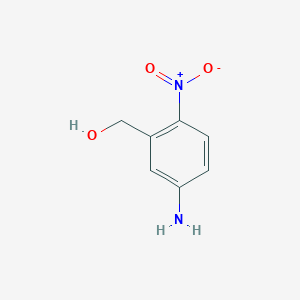
(5-Amino-2-nitrophenyl)methanol
Übersicht
Beschreibung
(5-Amino-2-nitrophenyl)methanol is an organic compound with the molecular formula C7H8N2O3 It is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to a benzene ring, along with a hydroxymethyl group (-CH2OH)
Wissenschaftliche Forschungsanwendungen
(5-Amino-2-nitrophenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
The primary target of (5-Amino-2-nitrophenyl)methanol is PqsD , a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This enzyme plays a crucial role in the quorum sensing (QS) system of the bacteria, which allows them to behave collectively rather than as individuals .
Mode of Action
This compound interacts with its target, PqsD, in a tight-binding mode of action . This interaction inhibits the function of PqsD, thereby disrupting the QS system of Pseudomonas aeruginosa .
Biochemical Pathways
By inhibiting PqsD, this compound affects the production of signal molecules such as HHQ and PQS in Pseudomonas aeruginosa . These molecules are crucial for the QS system, and their reduced production leads to a disruption in cell-to-cell communication among the bacteria .
Result of Action
The inhibition of PqsD by this compound leads to a disruption in the QS system of Pseudomonas aeruginosa . This results in a decrease in the production of signal molecules, leading to a reduction in cell-to-cell communication among the bacteria . The most promising molecule displayed anti-biofilm activity , which could potentially reduce the bacteria’s resistance to antibiotics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-nitrophenyl)methanol typically involves the nitration of a suitable aromatic precursor followed by reduction and functional group transformation. One common method involves the nitration of 2-nitrobenzaldehyde to form 5-nitro-2-nitrobenzaldehyde, which is then reduced to 5-amino-2-nitrobenzaldehyde. The final step involves the reduction of the aldehyde group to a hydroxymethyl group using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Amino-2-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various electrophiles in the presence of a base.
Major Products Formed
Oxidation: 5-Amino-2-nitrobenzoic acid.
Reduction: 5-Amino-2-aminophenylmethanol.
Substitution: Depending on the electrophile used, various substituted derivatives can be formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-nitrobenzyl alcohol
- 5-Amino-2-nitrobenzaldehyde
- 5-Amino-2-nitrobenzoic acid
Uniqueness
(5-Amino-2-nitrophenyl)methanol is unique due to the presence of both an amino and a nitro group on the benzene ring, along with a hydroxymethyl group
Eigenschaften
IUPAC Name |
(5-amino-2-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-3,10H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFDIPNKJJLFLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30531099 | |
| Record name | (5-Amino-2-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30531099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77376-03-5 | |
| Record name | (5-Amino-2-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30531099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,9R,17S)-7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4-dien-6-one](/img/structure/B32639.png)




![2-(3-chloropropyl)-1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B32663.png)

